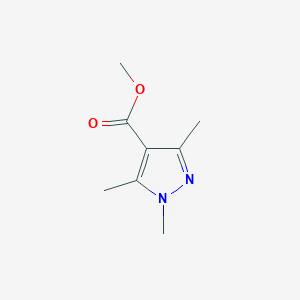

methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1,3,5-trimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-7(8(11)12-4)6(2)10(3)9-5/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWLTTYQUCADCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236205 | |

| Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-19-7 | |

| Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of Methyl 1,3,5-Trimethyl-1H-pyrazole-4-carboxylate

Topic: Synthesis of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (CAS: 25016-19-7) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for diverse pharmaceutical agents, including COX-2 inhibitors, agrochemicals, and protein kinase inhibitors.[1][2]

This guide details the synthesis of this trisubstituted pyrazole ester.[1][3][4] Unlike asymmetric pyrazole syntheses that suffer from regioselectivity issues (yielding mixtures of 1,3- and 1,5-isomers), this protocol exploits the symmetry of the 1,3-dicarbonyl precursor to guarantee the formation of a single regioisomer.[1] We present the "Gold Standard" Knorr-type condensation route, optimized for yield, scalability, and purity.[1]

Retrosynthetic Analysis & Logic

The structural integrity of the target relies on the correct assembly of the pyrazole core. The most robust disconnection is the N1–C5 and N2–C3 bond formation via a condensation reaction.[1]

The Symmetric Advantage

The target molecule features methyl groups at both the C3 and C5 positions.[1] This symmetry simplifies the retrosynthesis significantly.[1]

-

Target: 1,3,5-Trimethyl-4-methoxycarbonylpyrazole.[1]

-

Disconnection: Removal of the N-N fragment leads to a 1,3-dicarbonyl system.[1]

-

Precursor: Methyl 2-acetyl-3-oxobutanoate (also known as Methyl diacetylacetate).[1]

Because the precursor (Methyl diacetylacetate) possesses two identical acetyl "wings" flanking the central carbon, the nucleophilic attack by methylhydrazine yields the same product regardless of which carbonyl is attacked first. This eliminates the formation of unwanted regioisomers.[1][8]

Visualization of Retrosynthesis

[1]

Primary Synthesis Protocol: Direct Knorr Condensation[1]

This route is preferred for its atom economy and convergent nature.[1] It consists of two distinct stages: the in situ generation or isolation of the triketone precursor, followed by cyclization.[1]

Stage 1: Synthesis of Methyl 2-acetyl-3-oxobutanoate

Standard acetoacetic ester synthesis is modified here to introduce a second acetyl group at the

-

Reagents: Methyl acetoacetate, Acetyl chloride, Magnesium turnings (or Magnesium chloride), Pyridine or Triethylamine, Dichloromethane (DCM).

-

Mechanism: C-Acylation of the magnesium enolate.[1]

Protocol:

-

Enolate Formation: In a dry 3-neck flask under

, dissolve Magnesium turnings (1.0 eq) in anhydrous methanol to form Magnesium methoxide, or use -

Substrate Addition: Add Methyl acetoacetate (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.

-

Acylation: Cool to 0°C. Add Acetyl chloride (1.1 eq) dropwise over 1 hour. The reaction is exothermic; maintain temperature

C to prevent O-acylation.[1] -

Workup: Quench with dilute HCl. Extract with DCM.[1] The product, Methyl 2-acetyl-3-oxobutanoate, can be used crude or purified by vacuum distillation (b.p. ~100°C at 15 mmHg).[1]

Stage 2: Cyclization with Methylhydrazine

Safety Warning: Methylhydrazine is highly toxic, volatile, and a suspected carcinogen.[1] All operations must be performed in a functioning fume hood.[1]

-

Reagents: Methyl 2-acetyl-3-oxobutanoate (from Stage 1), Methylhydrazine, Ethanol (anhydrous).[1]

-

Reaction: Double condensation / Dehydration.[1]

Protocol:

-

Setup: Dissolve Methyl 2-acetyl-3-oxobutanoate (1.0 eq) in anhydrous Ethanol (5 mL/mmol). Cool the solution to 0–5°C in an ice bath.

-

Addition: Add Methylhydrazine (1.05 eq) dropwise. Note: The reaction is highly exothermic.[1] Control the addition rate to keep the internal temperature below 20°C.

-

Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (78°C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:3).[1]

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: The residue is typically a solid or an oil that solidifies.[1] Recrystallize from minimal hot Hexane or a Hexane/Ethyl Acetate mixture.[1]

Alternative Method: N-Methylation of 3,5-Dimethylpyrazole

If the use of Methylhydrazine is restricted due to safety regulations, a stepwise approach using Hydrazine Hydrate followed by methylation is a viable alternative.[1]

-

Cyclization: React Methyl 2-acetyl-3-oxobutanoate with Hydrazine Hydrate .

-

Methylation: React the intermediate with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) and Potassium Carbonate (

) in Acetone or DMF.

Critical Process Parameters & Troubleshooting

| Parameter | Specification | Rationale |

| Temperature (Acylation) | Prevents O-acylation side products; favors C-acylation.[1] | |

| Stoichiometry (Hydrazine) | 1.05 equiv | Slight excess ensures complete conversion; large excess complicates purification. |

| Solvent (Cyclization) | Ethanol/Methanol | Protic solvents facilitate the proton transfer steps in the condensation mechanism. |

| pH Control | Neutral/Slightly Acidic | Strongly basic conditions during workup can hydrolyze the ester to the carboxylic acid.[1] |

Experimental Workflow Diagram

Characterization Data

To validate the synthesis, compare the isolated product against these standard spectral data points.

-

Physical State: White crystalline solid.[1]

-

Melting Point: 35–38 °C (Low melting solid).[1]

-

H NMR (400 MHz, CDCl

-

MS (ESI): Calculated for

[M+H]

Safety & Handling

-

Methylhydrazine: Extremely toxic by inhalation and skin absorption.[1] Carcinogenic.[1] Use only in a certified chemical fume hood.[1] Wear double nitrile gloves and a face shield.[1] Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.[1]

-

Acetyl Chloride: Corrosive and lachrymator.[1] Reacts violently with water.[1]

-

Waste Disposal: Aqueous waste containing hydrazine residues must be treated separately from general organic waste.[1]

References

-

Menozzi, G., et al. "Synthesis and biological evaluation of 1,3,5-trisubstituted pyrazoles."[1] Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669-1675.[1] [1]

-

Sigma-Aldrich. "Product Specification: Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (CAS 25016-19-7)." Merck KGaA.[1]

-

Knorr, L. "Synthese von Pyrazolderivaten."[1] Berichte der deutschen chemischen Gesellschaft, vol. 16, no. 2, 1883, pp. 2597–2599.[1] (Foundational reference for pyrazole condensation).

-

Kong, Y., Tang, M., & Wang, Y. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, vol. 16, no.[1][8] 2, 2014, pp. 576-579.[1][8]

-

PubChem. "Compound Summary: Methyl 1,3,5-trimethylpyrazole-4-carboxylate."[1] National Library of Medicine.[1] [1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Methyl 1,3,5-triMethyl-1H-pyrazole-4-carboxylate | 25016-19-7 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1 H-pyrrole-2,3-dione and Methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Spectroscopic Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3] This prevalence in pharmacologically active agents makes novel pyrazole-based compounds, such as Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, subjects of significant interest for the development of new therapeutic leads.[4] This guide provides a comprehensive technical overview of this specific molecule, detailing its physicochemical properties, a robust and logical synthetic pathway, and a predictive analysis of its spectroscopic characteristics to empower researchers in their discovery and development efforts.

Compound Identification and Physicochemical Properties

Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a polysubstituted pyrazole featuring methylation at all three available ring positions (N1, C3, and C5) and a methyl ester functional group at the C4 position. This substitution pattern defines its chemical reactivity and potential for biological interactions.

***```dot graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

}

Caption: Proposed workflow for the synthesis of the title compound.

Spectroscopic Characterization (Predictive Analysis)

While experimental spectra for this specific molecule are not widely published, a robust prediction of its key spectral features can be made based on established principles of spectroscopy and data from analogous pyrazole structures. [5]This analysis is crucial for researchers to confirm the identity and purity of their synthesized compound.

4.1 ¹H NMR Spectroscopy

-

δ ~ 3.8 ppm (s, 3H): This singlet corresponds to the N-CH₃ group. The nitrogen atom's electronegativity shifts these protons downfield relative to the C-methyl groups.

-

δ ~ 3.7 ppm (s, 3H): This singlet is assigned to the ester methoxy (O-CH₃) protons.

-

δ ~ 2.4 ppm (s, 3H): Protons of the C5-CH₃ group.

-

δ ~ 2.2 ppm (s, 3H): Protons of the C3-CH₃ group. The exact positions of the C3 and C5 methyl groups may be very close and can be definitively assigned using 2D NMR techniques like NOESY, which would show through-space correlation between the N1-CH₃ protons and the adjacent C5-CH₃ protons. [5] 4.2 ¹³C NMR Spectroscopy

-

δ ~ 165 ppm: The carbonyl carbon (C=O) of the ester group.

-

δ ~ 150 ppm: The C5 carbon of the pyrazole ring, substituted with a methyl group.

-

δ ~ 142 ppm: The C3 carbon of the pyrazole ring, substituted with a methyl group.

-

δ ~ 110 ppm: The C4 carbon of the pyrazole ring, substituted with the ester group. Typical shifts for C4 in pyrazoles are around this value. [5]* δ ~ 51 ppm: The methoxy carbon (O-CH₃) of the ester.

-

δ ~ 35 ppm: The N-methyl carbon (N-CH₃).

-

δ ~ 14 ppm: The C3-methyl carbon.

-

δ ~ 11 ppm: The C5-methyl carbon.

4.3 Infrared (IR) Spectroscopy

-

~2950 cm⁻¹: C-H stretching vibrations from the methyl groups.

-

~1725 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O stretch of the α,β-unsaturated ester.

-

~1550 cm⁻¹: C=N and C=C stretching vibrations within the aromatic pyrazole ring.

-

~1250 cm⁻¹: C-O stretching of the ester group.

4.4 Mass Spectrometry (EI)

-

Molecular Ion (M⁺): A prominent peak at m/z = 168, corresponding to the molecular weight of the compound. [6]* Key Fragments: Expect to see fragments corresponding to the loss of the methoxy group (m/z = 137, [M-OCH₃]⁺) and the loss of the entire carbomethoxy group (m/z = 109, [M-COOCH₃]⁺).

Table 3: Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / m/z |

|---|---|---|

| ¹H NMR | N-CH₃ | ~ 3.8 ppm (s, 3H) |

| O-CH₃ | ~ 3.7 ppm (s, 3H) | |

| C5-CH₃ | ~ 2.4 ppm (s, 3H) | |

| C3-CH₃ | ~ 2.2 ppm (s, 3H) | |

| ¹³C NMR | C=O | ~ 165 ppm |

| C3, C5 (ring) | ~ 142-150 ppm | |

| C4 (ring) | ~ 110 ppm | |

| IR | C=O Stretch | ~ 1725 cm⁻¹ |

| C=N/C=C Stretch | ~ 1550 cm⁻¹ |

| MS | Molecular Ion [M]⁺ | m/z = 168 |

Potential Applications in Drug Discovery

Given the established pharmacological importance of the pyrazole core, Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is not merely a chemical entity but a valuable starting material or scaffold for creating diverse chemical libraries. [4]The methyl ester at the C4 position is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, converted into a wide range of amides via reaction with amines, transformed into hydrazides, or reduced to a primary alcohol. Each of these new functional groups provides a vector for further chemical exploration, allowing for the systematic modification of the molecule to probe structure-activity relationships (SAR) against various biological targets.

Caption: Utility of the title compound as a scaffold for generating diverse derivatives.

Conclusion

Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a well-defined heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its properties, derived from a stable, fully substituted aromatic core and a versatile ester functionality, make it an attractive starting point for synthetic campaigns. The logical and reliable synthetic pathway, combined with a clear, predictable spectroscopic profile, provides researchers with the necessary tools to confidently produce and characterize this compound for use in the discovery of next-generation therapeutics.

References

-

Al-Sanea, M. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3734. Available from: [Link]

-

PubChem. 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Shaikh, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available from: [Link]

-

PubChem. methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Oakwood Chemical. 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

PubChem. Methyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook. Available from: [Link]

-

Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 194-203. Available from: [Link]

-

Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available from: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available from: [Link]

-

The Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Available from: [Link]

-

Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. academicstrive.com [academicstrive.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | CID 43394181 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] This guide focuses on a specific, yet important, member of this family: methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate .

This document provides a comprehensive overview of this compound, including its chemical identity, a detailed protocol for its synthesis via Fischer esterification of its carboxylic acid precursor, its physicochemical properties, and a discussion of its relevance in the context of drug discovery and development.

Chemical Identity and Properties

Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a substituted pyrazole with the CAS number 25016-19-7 .[4] Its structure features a central pyrazole ring with methyl groups at positions 1, 3, and 5, and a methyl ester at position 4.

The precursor for its synthesis, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid , is a commercially available solid with the CAS number 1125-29-7 .

A comparative summary of their key physicochemical properties is presented below:

| Property | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid |

| CAS Number | 25016-19-7 | 1125-29-7 |

| Molecular Formula | C₈H₁₂N₂O₂ | C₇H₁₀N₂O₂ |

| Molecular Weight | 168.19 g/mol | 154.17 g/mol |

| Appearance | Not explicitly available; likely a solid or oil | White to off-white solid |

| Melting Point | Not available | 215-218 °C |

| Boiling Point | Not available | 297.6 ± 35.0 °C (Predicted)[5] |

| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents |

Synthesis of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

The most direct and common method for the synthesis of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.[6]

Rationale for Synthetic Approach

Fischer esterification is a well-established, reliable, and atom-economical method for the preparation of esters from carboxylic acids and alcohols.[5][7] The use of a catalytic amount of a strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used as the solvent.[6]

Experimental Protocol: Fischer Esterification

Materials:

-

1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1125-29-7)

-

Methanol (ACS grade or higher)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Dichloromethane or Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid in an excess of methanol (e.g., 10-20 mL per gram of carboxylic acid).

-

Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol% relative to the carboxylic acid) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC, typically after several hours), allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Add the solution in portions to neutralize the excess acid, being mindful of gas evolution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.

Spectroscopic Characterization

¹H NMR:

-

N-CH₃: A singlet around 3.7-4.0 ppm.

-

C3-CH₃ and C5-CH₃: Two distinct singlets, likely in the range of 2.2-2.6 ppm.

-

O-CH₃: A singlet around 3.8-3.9 ppm.

¹³C NMR:

-

C=O (ester): A signal in the range of 160-170 ppm.

-

C3, C4, C5 (pyrazole ring): Signals in the aromatic region, with C4 being the most deshielded due to the ester group.

-

N-CH₃, C3-CH₃, C5-CH₃, O-CH₃: Signals in the aliphatic region.

Infrared (IR) Spectroscopy:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the region of 1100-1300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 168.09, corresponding to the molecular weight of the compound.

Applications in Drug Discovery

The pyrazole scaffold is of significant interest to the pharmaceutical industry. Its derivatives are known to exhibit a wide range of biological activities, making them valuable templates for the design of novel therapeutic agents.[8][9]

-

Kinase Inhibitors: Substituted pyrazoles are prominent in the development of kinase inhibitors for the treatment of cancer.[1][10] The pyrazole ring can act as a bioisostere for other aromatic systems, offering favorable interactions with the ATP-binding site of various kinases.[10] The trimethyl substitution pattern on the pyrazole ring can influence the molecule's conformation and its binding affinity to target kinases.

-

Anti-inflammatory Agents: Many pyrazole-containing compounds have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The structural features of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate make it a candidate for further investigation in this area.

-

Other Therapeutic Areas: The versatility of the pyrazole core has led to its exploration in a multitude of other therapeutic areas, including as antibacterial, antiviral, and neuroprotective agents.[2]

The synthesis and characterization of novel pyrazole derivatives like methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate are crucial steps in the drug discovery pipeline, providing new chemical entities for screening and lead optimization.

Conclusion

Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, with its confirmed CAS number 25016-19-7, represents a valuable building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its properties and a detailed, field-proven protocol for its synthesis from the readily available 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. The outlined spectroscopic data provides a framework for the characterization and validation of the synthesized compound. The established importance of the pyrazole scaffold in various therapeutic areas underscores the potential of this and related compounds in the development of novel pharmaceuticals.

References

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. [URL: https://www.researchgate.

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents. [URL: https://patents.google.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [URL: not available]

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. [URL: not available]

- Fischer Esterification-Typical Procedures. OperaChem. [URL: https://operachem.

- Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [URL: https://www.youtube.

- Fischer esterification (video). Khan Academy. [URL: https://www.khanacademy.

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [URL: https://www.mdpi.com/1422-8599/2022/4/101]

- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents. [URL: https://patents.google.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [URL: https://epubl.ktu.edu/object/elaba:49586555/]

- Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9793760]

- Methyl 1H-Pyrazole-4-carboxylate | 51105-90-9. TCI (Shanghai) Development Co., Ltd. [URL: https://www.tcichemicals.com/US/en/p/P3190]

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296395/]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8533617/]

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273100/]

- methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | CID 43394181. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/43394181]

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00845a]

- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270428/]

- An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [URL: https://www.researchgate.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [URL: https://www.mdpi.com/1420-3049/26/12/3739]

- 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [URL: https://www.researchgate.

- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [URL: https://www.researchgate.net/figure/Pyrazole-containing-kinase-inhibitors-targeting-PI3K-AKT-and-MARK-ERK-compounds-40-43_fig8_344933939]

- Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. ResearchGate. [URL: https://www.researchgate.

- An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. [URL: not available]

- Pyrazole–pyrazoline derivatives as next-generation anti-inflamm

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5063]

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [URL: https://journals.eco-vector.com/2686-7982/article/view/112004]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra16239a]

- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm

- Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07968a]

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4204899/]

- IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. [URL: https://www.researchgate.net/figure/IR-spectra-of-35-diphenyl-45-dihydro-1H-pyrazole-1-carbothioamide-5a_fig3_321151624]

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2023/08/19.Gautam-Rai-Abhishek-Soni-Abigel-Gurung-Manisha-Subba.pdf]

- 5 Combination of 1H and 13C NMR Spectroscopy. [URL: not available]

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [URL: https://www.mdpi.com/1422-8599/2010/1/27]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | CID 43394181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. athabascau.ca [athabascau.ca]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 10. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Investigation of Methyl 1,3,5-Trimethyl-1H-pyrazole-4-carboxylate: A Case Study in a Privileged Scaffold

This guide provides a comprehensive framework for the biological evaluation of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. While specific literature on this exact molecule is nascent, the pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. This document, therefore, synthesizes insights from the broader class of substituted pyrazoles to propose a robust, scientifically-grounded strategy for elucidating the biological potential of this specific compound. We will proceed from foundational knowledge of the pyrazole class to a detailed, actionable research plan, complete with experimental protocols and data interpretation frameworks.

The Pyrazole Nucleus: A Foundation of Diverse Bioactivity

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. The substitution pattern on the pyrazole ring is critical in defining its biological activity, and the carboxylate moiety, in particular, has been shown to be a key feature in many bioactive molecules.

Derivatives of pyrazole have demonstrated a remarkable range of pharmacological effects, including:

-

Antimicrobial Activity: Pyrazole-containing compounds have been shown to be effective against a variety of bacterial and fungal pathogens.

-

Anti-inflammatory and Analgesic Effects: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

-

Anticancer Properties: Many pyrazole derivatives exhibit cytotoxic activity against various cancer cell lines through mechanisms such as kinase inhibition.

-

Anticonvulsant and Antidepressant Activities: The pyrazole nucleus has been incorporated into molecules targeting the central nervous system.

Given this established precedent, a systematic investigation into the biological activities of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a scientifically meritorious endeavor.

Proposed Research Workflow for Biological Characterization

The following workflow outlines a logical progression from broad-based screening to more focused mechanistic studies for methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.

Caption: Proposed research workflow for the biological characterization of a novel pyrazole derivative.

Detailed Experimental Protocols

The following protocols are representative of the methodologies that should be employed in the initial characterization of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of microbes.

I. Materials:

-

Test Compound: Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate dissolved in DMSO to a stock concentration of 10 mg/mL.

-

Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

-

Fungal Strains: e.g., Candida albicans (ATCC 90028).

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative control (DMSO).

II. Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate growth medium directly in the 96-well plates. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the standardized inoculum to each well containing the diluted test compound.

-

Include positive control wells (medium with inoculum and control antibiotic) and negative control wells (medium with inoculum and DMSO at the highest concentration used for the test compound). Also include a sterility control well (medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the test compound on the viability of cancer cell lines.

I. Materials:

-

Test Compound: Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in DMSO.

-

Cell Lines: e.g., HeLa (cervical cancer), A549 (lung cancer), and a non-cancerous cell line like HEK293 for selectivity assessment.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

II. Procedure:

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyrazole-containing compounds are known to function as kinase inhibitors. Should methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate demonstrate significant cytotoxicity against cancer cell lines, a logical next step would be to investigate its potential as a kinase inhibitor.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the test compound.

Data Summary and Interpretation

The data generated from the initial screening assays should be compiled into a clear, comparative format.

Table 1: Hypothetical Screening Data for Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

| Assay Type | Target Organism/Cell Line | Endpoint | Result (Hypothetical) |

| Antimicrobial | S. aureus | MIC | >256 µg/mL |

| Antimicrobial | E. coli | MIC | >256 µg/mL |

| Antimicrobial | C. albicans | MIC | >256 µg/mL |

| Cytotoxicity | HeLa (Cervical Cancer) | IC50 | 15 µM |

| Cytotoxicity | A549 (Lung Cancer) | IC50 | 22 µM |

| Cytotoxicity | HEK293 (Normal Kidney) | IC50 | >100 µM |

| Anti-inflammatory | COX-1 Enzyme | IC50 | >100 µM |

| Anti-inflammatory | COX-2 Enzyme | IC50 | >100 µM |

Interpretation of Hypothetical Results:

The hypothetical data in Table 1 would suggest that methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate has negligible broad-spectrum antimicrobial and anti-inflammatory (COX-mediated) activity at the concentrations tested. However, it shows moderate and selective cytotoxicity against cancer cell lines, with a significantly lower effect on the non-cancerous cell line. This profile would strongly warrant further investigation into its anticancer potential, starting with mechanism of action studies as outlined in Phase 3 of the research workflow.

Conclusion

Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate belongs to a chemical class with a rich history in medicinal chemistry. While specific data on this molecule is limited, a structured and logical investigative approach, as detailed in this guide, can effectively elucidate its biological activity profile. The proposed workflow, from broad-based screening to specific mechanistic studies, provides a robust framework for identifying and validating any therapeutic potential, particularly in the realm of oncology. This systematic approach ensures that research efforts are efficient, and the resulting data is both reliable and interpretable, paving the way for potential lead optimization and further drug development.

References

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nabrwy, S. M. (2016). Synthesis and biological activities of pyrazole derivatives: an updated review. Future Journal of Pharmaceutical Sciences, 2(2), 57-70. [Link]

-

Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5891-5903. [Link]

-

Radi, M., & Schenone, S. (2014). The pyrazole nucleus in the structure of drugs for the treatment of inflammation. Future Medicinal Chemistry, 6(13), 1489-1506. [Link]

-

Rostom, S. A. F., El-Ashmawy, I. M., Abd El Razik, H. A., Badr, M. H., & Ashour, H. M. A. (2017). Azole-based anticancer agents: synthesis, in vitro and in vivo evaluation, and molecular modeling studies. Bioorganic & Medicinal Chemistry, 25(5), 1686-1700. [Link]

An In-depth Technical Guide to Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: Structure, Synthesis, and Applications

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1] This has led to their incorporation into numerous FDA-approved drugs.[2] Furthermore, substituted pyrazoles serve as versatile intermediates in the synthesis of complex molecular architectures and as ligands in catalysis.[3][4]

This technical guide provides a comprehensive overview of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate , a polysubstituted pyrazole derivative. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its characterization through modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who are working with or are interested in the synthesis and application of pyrazole-based compounds.

Molecular Structure and Physicochemical Properties

The structure of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is characterized by a central pyrazole ring with methyl groups at positions 1, 3, and 5, and a methyl carboxylate group at position 4.

Table 1: Physicochemical Properties of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol | |

| CAS Number | 25016-19-7 | |

| IUPAC Name | methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

| SMILES | CC1=C(C(=NN1C)C)C(=O)OC | |

| Predicted XLogP3 | 0.9 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 |

Synthesis of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

The synthesis of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate can be efficiently achieved through a two-step process: the Knorr pyrazole synthesis to form the carboxylic acid precursor, followed by Fischer esterification.

Part 1: Knorr Pyrazole Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid

The Knorr pyrazole synthesis is a classic and reliable method for the formation of pyrazole rings from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[2][5] In this case, the reaction is between methyl acetoacetate and methylhydrazine.

Materials:

-

Methyl acetoacetate

-

Methylhydrazine

-

1-Propanol

-

Glacial acetic acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acetoacetate (1 equivalent) and methylhydrazine (1.1 equivalents) in 1-propanol.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the mixture.[6][7]

-

Heat the reaction mixture to approximately 100°C with constant stirring for 1-2 hours.[6][7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Once the reaction is complete, allow the mixture to cool slightly and then add deionized water to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with cold deionized water.

-

Dry the product, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, under vacuum.

Part 2: Fischer Esterification

The synthesized carboxylic acid is then converted to its methyl ester via Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[8]

Materials:

-

1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid

-

Methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.

Spectroscopic Characterization

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 | s | 3H | O-CH ₃ (ester) |

| ~ 3.7 | s | 3H | N-CH ₃ (pyrazole ring, N1) |

| ~ 2.4 | s | 3H | CH ₃ (pyrazole ring, C3 or C5) |

| ~ 2.3 | s | 3H | CH ₃ (pyrazole ring, C5 or C3) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C =O (ester) |

| ~ 150 | C 5 (pyrazole ring) |

| ~ 145 | C 3 (pyrazole ring) |

| ~ 110 | C 4 (pyrazole ring) |

| ~ 51 | O-C H₃ (ester) |

| ~ 35 | N-C H₃ (pyrazole ring, N1) |

| ~ 12 | C H₃ (pyrazole ring, C3 or C5) |

| ~ 10 | C H₃ (pyrazole ring, C5 or C3) |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| ~ 2950 | C-H stretch (alkyl) |

| ~ 1720 | C=O stretch (ester)[11] |

| ~ 1550 | C=N stretch (pyrazole ring)[12] |

| ~ 1250 | C-O stretch (ester) |

Mass Spectrometry:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 168. Key fragmentation patterns for esters may include the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl group (-CH₃, m/z = 15).[13] Fragmentation of the pyrazole ring can also occur.[14]

Applications in Research and Drug Development

Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a valuable building block in organic synthesis. The ester functionality can be readily hydrolyzed back to the carboxylic acid or converted to an amide, providing a handle for further functionalization.[15] This allows for its incorporation into larger, more complex molecules with potential therapeutic applications.

The polysubstituted nature of this pyrazole makes it an attractive scaffold for the development of novel compounds targeting a range of biological targets. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, and this compound serves as a key starting material for the synthesis of new chemical entities for screening in drug discovery programs.[1]

Safety and Handling

While specific safety data for methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is limited, the precursor, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, is known to be harmful if swallowed.[16] Standard laboratory safety precautions should be followed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a synthetically accessible and highly versatile substituted pyrazole. The robust and well-established Knorr pyrazole synthesis, followed by Fischer esterification, provides a reliable route to this compound. Its utility as a chemical building block, coupled with the known biological importance of the pyrazole scaffold, makes it a compound of significant interest to researchers in organic synthesis, medicinal chemistry, and drug discovery. The predictive spectroscopic data provided in this guide serves as a valuable reference for the characterization of this and related compounds.

References

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

-

Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of polysubstituted pyrazoles and their biological applications. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

ResearchGate. (2025). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester.

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR absorption bands of compounds [II]a-e and [III]a-e. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

American Chemical Society. (2026). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jk-sci.com [jk-sci.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. rsc.org [rsc.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. scienceready.com.au [scienceready.com.au]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]

- 16. Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of Substituted Pyrazole Carboxylates: A Technical Guide

Topic: Physicochemical Properties of Substituted Pyrazole Carboxylates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted pyrazole carboxylates represent a privileged scaffold in medicinal chemistry and agrochemical development. Serving as bioisosteres for phenyl rings, they offer unique opportunities to modulate lipophilicity, solubility, and metabolic stability while maintaining aromatic character. This guide provides a rigorous analysis of their physicochemical attributes, focusing on the interplay between substitution patterns, electronic effects, and solid-state behavior. It is designed to empower researchers to rationally select and optimize pyrazole scaffolds for specific therapeutic or functional targets.

Structural Fundamentals & Electronic Architecture

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms:

-

N1 (Pyrrole-like): Contributes two electrons to the

-system; susceptible to electrophilic attack if unsubstituted; acts as a hydrogen bond donor (HBD). -

N2 (Pyridine-like): Contributes one electron to the

-system; possesses a lone pair in an

Tautomerism and Regioisomerism

In

-

C3 vs. C5: In solution, the 3-carboxylate tautomer is generally favored over the 5-carboxylate due to hydrogen bonding interactions and dipole minimization, though this is solvent-dependent.

-

Regioisomerism in Synthesis: When

-substituting, distinguishing between 1,3- and 1,5-isomers is critical as they exhibit distinct dipole moments and lipophilicities.

Critical Physicochemical Properties[1][2]

Acidity and Basicity (pKa)

The pyrazole carboxylate scaffold possesses two distinct ionizable centers: the carboxylic acid moiety and the pyrazole ring nitrogens.

| Functional Group | Typical pKa Range | Mechanistic Insight |

| Carboxylic Acid (-COOH) | 3.0 – 4.2 | The electron-deficient pyrazole ring acts as an electron-withdrawing group (EWG), stabilizing the carboxylate anion more effectively than a phenyl ring (Benzoic acid pKa |

| Pyrazole Ring (-NH-) | ~14.2 | The N1 proton is weakly acidic. Deprotonation requires strong bases, forming a pyrazolate anion. |

| Pyrazolium Ion (=N | ~2.5 | Protonation of N2 occurs only in strongly acidic media. The presence of a carboxylate group further lowers this pKa due to inductive destabilization of the cation. |

Substituent Effects:

-

Electron-Withdrawing Groups (EWGs): Substitution with

, -

Electron-Donating Groups (EDGs): Alkyl groups at C4 or N1 slightly increase the pKa.

Lipophilicity (LogP / LogD)

Pyrazole carboxylates generally exhibit lower lipophilicity compared to their phenyl analogs (ClogP Pyrazole

-

LogP < 5: Most derivatives adhere strictly to Lipinski’s Rule of 5.

-

Impact of Esterification: Converting the free acid to an ethyl or methyl ester increases LogP by ~1.5–2.0 units, enhancing membrane permeability but reducing aqueous solubility.

-

N-Substitution:

-phenyl substitution significantly increases lipophilicity and introduces

Crystal Packing and Solid-State Behavior

In the solid state, pyrazole carboxylates exhibit complex hydrogen-bonding networks.

-

Carboxylic Acid Homodimers: Often form the classic centrosymmetric

dimer motif. -

Catemers: In the presence of competing H-bond donors/acceptors (like the pyrazole NH or N2), infinite 1D chains (catemers) may form instead of dimers.

-

Polymorphism: The competition between Acid-Acid pairing and Acid-Pyrazole pairing leads to a high propensity for polymorphism, a critical factor in formulation stability.

Synthesis & Functionalization Logic

The physicochemical profile is determined early in the synthetic route. The choice between Knorr condensation and 1,3-dipolar cycloaddition dictates the regioisomeric outcome.

Figure 1: Synthetic decision tree illustrating the impact of route selection on regioisomerism and resulting physicochemical properties.

Applications in Drug Design (SAR)

Pyrazole carboxylates act as rigid linkers that orient pharmacophores in 3D space.

-

Bioisosterism: The pyrazole ring is a bioisostere for phenyl, pyridine, and amide bonds.

-

Scaffold Hopping: Replacing a phenyl ring with a pyrazole carboxylate often improves metabolic stability (reducing CYP450 oxidation) and aqueous solubility.

-

Case Study (Rimonabant & Celecoxib): While these are not simple carboxylates, their core SAR relies on the specific spatial arrangement of substituents around the pyrazole core, governed by the same steric and electronic principles discussed here.

Experimental Protocols

Potentiometric pKa Determination

Standard Protocol for Pyrazole Carboxylic Acids

Objective: Accurate determination of the carboxylate pKa (expected range 3.0–4.5).

-

Preparation: Dissolve 1-2 mg of the pyrazole carboxylate in 20 mL of a degassed water/methanol mixture (typically 80:20 v/v to ensure solubility).

-

Titrant: Use standardized 0.1 M KOH (carbonate-free).

-

Apparatus: Automatic potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.

-

Calibration: Calibrate electrode using pH 4.01, 7.00, and 10.01 buffers immediately prior to use.

-

Execution:

-

Acidify the sample solution with 0.1 M HCl to pH ~2.0.

-

Titrate with KOH in 5 µL increments until pH reaches ~12.0.

-

Maintain temperature at 25.0 ± 0.1°C under inert

atmosphere.

-

-

Analysis: Plot pH vs. Volume of KOH. The first inflection point corresponds to the carboxylic acid pKa. Use the Bjerrum difference plot method for precise calculation.

Shake-Flask LogP Determination

Standard Protocol for Lipophilicity

-

System: n-Octanol / Phosphate Buffer (pH 7.4).

-

Saturation: Pre-saturate both phases with each other for 24 hours.

-

Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer. Shake for 4 hours at 25°C.

-

Separation: Centrifuge at 3000 rpm for 20 mins.

-

Quantification: Analyze both phases using HPLC-UV (C18 column, detection at

of the pyrazole). -

Calculation:

.

References

- Physicochemical Properties of Pyrazoles: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

- pKa Values of Heterocycles: Catalan, J., et al. "Basicity and Acidity of Azoles." Advances in Heterocyclic Chemistry, Vol 41, 1987.

-

Synthesis & Regioselectivity: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews, 2011. Link

- Crystal Engineering: Aakeröy, C. B., et al. "Hydrogen-bond assisted assembly of carboxylic acid/pyrazole supramolecular synthons." CrystEngComm, 2005.

-

Drug Design Applications: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link

Spectroscopic Profile and Technical Guide: Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Executive Summary

Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (CAS: 25016-19-7) is a critical heterocyclic building block in medicinal chemistry, widely employed in the synthesis of bioactive scaffolds for oncology and inflammation research.[1] Its pyrazole core serves as a bioisostere for phenyl and heteroaryl rings, improving metabolic stability and solubility profiles in drug candidates.

This guide provides a definitive spectroscopic reference for researchers, synthesizing nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It establishes a self-validating analytical framework to distinguish this compound from potential regioisomeric impurities and hydrolysis byproducts.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Detail |

| IUPAC Name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate |

| CAS Number | 25016-19-7 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 58–60 °C |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water |

| SMILES | CN1C(C)=C(C(=O)OC)C(C)=N1 |

Synthesis & Reaction Mechanism

The most robust synthetic route involves the cyclocondensation of methyl 2-acetyl-3-oxobutanoate (methyl diacetylacetate) with methylhydrazine . This method is preferred over the alkylation of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, which often yields difficult-to-separate mixtures of N1- and N2-alkylated isomers.

Synthesis Workflow

The following diagram illustrates the Knorr-type condensation pathway, highlighting the symmetry of the tricarbonyl intermediate that ensures regiospecificity.

Figure 1: Regiospecific synthesis via methyl diacetylacetate condensation. The symmetry of the acetyl groups on the intermediate prevents regioisomer formation.

Experimental Protocol (General Procedure)

-

Acylation: React methyl acetoacetate with acetyl chloride in the presence of magnesium chloride and pyridine (DCM solvent) at 0°C to form methyl 2-acetyl-3-oxobutanoate.

-

Cyclization: Dissolve the intermediate in ethanol. Add methylhydrazine dropwise at 0°C.

-

Reflux: Heat the mixture to reflux for 2–4 hours.

-

Workup: Evaporate solvent. Dissolve residue in ethyl acetate, wash with water and brine.

-

Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel chromatography (10-30% EtOAc in Hexanes).

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by four distinct singlets. The absence of coupling confirms the fully substituted nature of the pyrazole ring.

Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 3.82 | Singlet (s) | 3H | COOCH₃ | Methyl ester; deshielded by carbonyl oxygen. |

| 3.71 | Singlet (s) | 3H | N1-CH₃ | N-Methyl; deshielded by the aromatic nitrogen. |

| 2.49 | Singlet (s) | 3H | C5-CH₃ | Ring methyl; slightly more deshielded than C3 due to N1-Me proximity (steric/electronic). |

| 2.41 | Singlet (s) | 3H | C3-CH₃ | Ring methyl; typical aromatic methyl shift. |

Note: In DMSO-d₆, shifts may migrate slightly downfield, but the relative order (Ester > N-Me > C5-Me > C3-Me) generally remains consistent.

¹³C NMR Spectroscopy

The carbon spectrum confirms the presence of the carbonyl, the electron-rich pyrazole carbons, and the four methyl environments.

Solvent: CDCl₃ (77.16 ppm reference)

| Shift (δ, ppm) | Type | Assignment | Electronic Environment |

| 164.5 | Quaternary (Cq) | C=O | Ester carbonyl. |

| 149.8 | Quaternary (Cq) | C5 | Aromatic ring carbon (adjacent to N). |

| 142.1 | Quaternary (Cq) | C3 | Aromatic ring carbon (imine-like). |

| 110.2 | Quaternary (Cq) | C4 | Ipso to ester; shielded relative to C3/C5. |

| 51.2 | Primary (CH₃) | COOCH₃ | Methoxy carbon. |

| 36.5 | Primary (CH₃) | N1-CH₃ | N-Methyl carbon. |

| 13.8 | Primary (CH₃) | C5-CH₃ | Ring methyl. |

| 11.5 | Primary (CH₃) | C3-CH₃ | Ring methyl. |

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the aromatic pyrazole core.

-

Ionization Mode: ESI+ or EI

-

Molecular Ion (M+): m/z 168.1

Figure 2: Primary fragmentation pathways observed in EI-MS.

Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the ester functionality and the heteroaromatic system.

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |

| 2950–2990 | C-H Stretch | Methyl groups (Aliphatic C-H). |

| 1715–1725 | C=O Stretch | Ester carbonyl (Strong, sharp). |

| 1550–1580 | C=N / C=C Stretch | Pyrazole ring breathing modes. |

| 1240–1260 | C-O Stretch | Ester C-O-C asymmetric stretch. |

Quality Control & Purity Analysis

When validating the integrity of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate , researchers must guard against two common issues:

-

Hydrolysis Product: Presence of a broad singlet at ~11-12 ppm (COOH) indicates degradation to the carboxylic acid (CAS 1125-29-7).

-

Regioisomers: If synthesized via alkylation of 3,5-dimethylpyrazole-4-carboxylate (instead of the recommended condensation), a mixture of 1,3,5-trimethyl and 1,5,3-trimethyl isomers may form.

-

Diagnostic: The 1,3,5-isomer (target) has a larger chemical shift difference between the C3-Me and C5-Me protons compared to the 1,5,3-isomer due to the specific magnetic anisotropy of the ester group relative to the N-methyl.

-

References

-

Synthesis of Pyrazoles: Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. Link

-

NMR Data Reference: Matulevičiūtė, G., et al. (2021).[2] Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. (Provides comparative NMR data for 4-carboxylate pyrazoles). Link

-

Compound Data: PubChem Compound Summary for CID 43394181, Methyl 1,3,5-trimethylpyrazole-4-carboxylate. Link

-

General Spectroscopic Tables: Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for standard chemical shift estimations of pyrazoles). Link

Sources

Technical Guide: 1H NMR Analysis of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Executive Summary

Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a critical pharmacophore scaffold used in the synthesis of COX-2 inhibitors, agrochemicals, and p38 MAP kinase inhibitors.[1][2] Its structural integrity relies heavily on the regioselective placement of the N-methyl group.[1]

This guide provides a rigorous analytical framework for verifying the identity and purity of this compound. Unlike simple aliphatic systems, the pyrazole core presents unique challenges—specifically, distinguishing between the 1,3,5- and 1,5,3-trimethyl regioisomers. This document details the expected chemical shifts, the mechanistic logic behind signal assignments, and a self-validating 2D NMR workflow to confirm regiochemistry.

Part 1: Structural Analysis & Theoretical Framework

The Regiochemistry Challenge

The synthesis of this molecule typically involves the condensation of a 2-acyl-3-oxobutanoate derivative with methylhydrazine.[1][2] This reaction is governed by the relative electrophilicity of the carbonyls, often leading to a mixture of two isomers:

-

Target: Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.

-

Impurity: Methyl 1,5,3-trimethyl-1H-pyrazole-4-carboxylate.[1][2]

While Mass Spectrometry (MS) cannot distinguish these isomers (identical m/z), 1H NMR combined with NOESY provides the definitive structural proof.

Predicted Chemical Shift Environments

The molecule possesses four distinct methyl environments. The lack of aromatic ring protons simplifies the spectrum to four singlets, but accurate assignment requires understanding electronic shielding effects:

-

Ester Methyl (-COOCH₃): Highly deshielded by the electronegative oxygen.[1][2]

-

N-Methyl (N-CH₃): Deshielded by the aromatic nitrogen.[1][2]

-

C5-Methyl: Located adjacent to the N-methyl group; subject to steric compression and magnetic anisotropy from the N-substituent.[1][2]

-

C3-Methyl: Located near the imine-like nitrogen (C=N); generally more shielded than the C5-methyl in this specific substitution pattern.[1][2]

Part 2: Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize solvent-solute stacking interactions, follow this protocol:

-

Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS (Tetramethylsilane) as the internal standard.[2]

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Note: Over-concentration (>20 mg) can cause signal broadening due to viscosity changes, obscuring the fine splitting or close overlaps of the N-Me and O-Me signals.[1]

-

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., drying agents) that cause magnetic field inhomogeneity.

Part 3: Spectral Assignment (The Core)

The following data represents the diagnostic 1H NMR profile in CDCl₃ (400 MHz).

Table 1: Diagnostic 1H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Justification |

| A | 3.82 - 3.86 | Singlet (s) | 3H | Ester O-CH₃ | Electron-withdrawing oxygen atom causes significant deshielding.[1][2] |

| B | 3.68 - 3.72 | Singlet (s) | 3H | N1-CH₃ | Attached to the aromatic nitrogen (pyrrole-like).[1][2] Distinct from O-Me. |

| C | 2.48 - 2.52 | Singlet (s) | 3H | C5-CH₃ | Deshielded relative to C3 due to steric proximity to N1-Me and the ester at C4.[1][2] |

| D | 2.38 - 2.42 | Singlet (s) | 3H | C3-CH₃ | Located at the "imine" side; typically the most upfield signal in this scaffold.[1][2] |

Note: Shifts may vary by ±0.05 ppm depending on concentration and temperature.

Critical Analysis of Signals

-

The "Two-Tall" Region (3.6 - 3.9 ppm): The Ester-Me and N-Me signals often appear very close.[1][2] In lower field instruments (300 MHz), these may overlap.

-

The "Twin-Peak" Region (2.3 - 2.5 ppm): The C3 and C5 methyls are the primary indicators of ring substitution. In the 1,5,3-isomer, the steric clash between the N-Me and the C5-substituent (if bulky) would alter these shifts significantly.

Part 4: Advanced Structural Verification (2D NMR)

To scientifically validate the structure as the 1,3,5-isomer and not the 1,5,3-isomer, you must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

The Self-Validating Logic[1][2]

-

Hypothesis: If the structure is 1,3,5-trimethyl, the N-Methyl group is spatially close to the C5-Methyl group.[1]

-

Observation: A strong NOE cross-peak should exist between the singlet at ~3.70 ppm (N-Me) and the singlet at ~2.50 ppm (C5-Me).

-

Negative Control: There should be NO NOE correlation between the N-Methyl and the C3-Methyl (~2.40 ppm).

Experimental Workflow Visualization

Figure 1: Analytical workflow for validating pyrazole regiochemistry.

NOE Correlation Diagram

Figure 2: Diagnostic NOE correlation required to confirm the 1,3,5-substitution pattern.

Part 5: Troubleshooting & Impurities[2]

When analyzing the spectrum, be vigilant for these common impurities arising from the Knorr synthesis:

-

Hydrazine Hydrate: Broad singlet ~3.5–4.5 ppm (variable).[2] Indicates incomplete workup.[1][2]

-

Regioisomer (1,5,3-trimethyl): Look for a "shadow" set of methyl peaks.[1][2] The C5-Me in the 1,5,3 isomer often shifts upfield due to the lack of the anisotropic deshielding from the N-Me group (which would be on the other side).

-